dl-Propylhexedrine-d3 Hydrochloride

Description

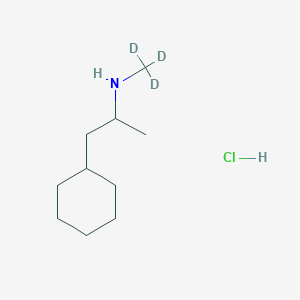

dl-Propylhexedrine-d3 Hydrochloride (CAS: 1346605-06-8) is a deuterated analog of propylhexedrine, a sympathomimetic amine primarily used as a nasal decongestant. The compound’s molecular formula is C₁₀H₁₉D₃ClN, with a molecular weight of 191.74 g/mol . The deuterium substitution at three hydrogen positions enhances its utility in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as an internal standard for pharmacokinetic and metabolic studies . Key synonyms include Benzedrex-d3 Hydrochloride and NSC 170998-d3 .

Properties

Molecular Formula |

C10H22ClN |

|---|---|

Molecular Weight |

194.76 g/mol |

IUPAC Name |

1-cyclohexyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/i2D3; |

InChI Key |

WLEGHNSHAIHZPS-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CC1CCCCC1.Cl |

Canonical SMILES |

CC(CC1CCCCC1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Propylhexedrine-d3 Hydrochloride typically involves the deuteration of propylhexedrine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: dl-Propylhexedrine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: In chemistry, dl-Propylhexedrine-d3 Hydrochloride is used as a reference standard in analytical methods such as mass spectrometry. Its deuterated form helps in distinguishing between different isotopes during analysis.

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of propylhexedrine. The deuterium atoms act as tracers, allowing researchers to track the compound’s distribution and breakdown in biological systems.

Medicine: In medical research, this compound is used to investigate the effects of propylhexedrine on the central nervous system. It helps in understanding the drug’s mechanism of action and potential therapeutic applications.

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and formulations. Its deuterated form provides insights into the stability and efficacy of drug candidates .

Mechanism of Action

dl-Propylhexedrine-d3 Hydrochloride exerts its effects primarily through the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. The compound causes the transporters for these neurotransmitters to reverse their direction of flow, leading to their release from vesicles into the synapse. This results in increased levels of these neurotransmitters in the synaptic cleft, which in turn stimulates the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical data for dl-Propylhexedrine-d3 Hydrochloride and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1346605-06-8 | C₁₀H₁₉D₃ClN | 191.74 | Deuterated cyclohexyl(isopropyl)methylamine | Isotopic internal standard, drug assays |

| Propylhexedrine Hydrochloride (non-deuterated) | 1007-33-6 | C₁₀H₂₂ClN | 191.74 | Cyclohexyl(isopropyl)methylamine | Nasal decongestant |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Piperidine core with diphenylmethoxy group | Neuropharmacological research |

| Dopamine HCl | 62-31-7 | C₈H₁₁NO₂·HCl | 189.64 | Catecholamine structure | Treatment of hypotension, neurotransmitter studies |

| Ecgonine Methylester-D3 HCl | DEA No. 9180 CII | C₁₀H₁₄D₃NO₃·HCl | 238.73 | Deuterated cocaine metabolite | Forensic toxicology, drug testing |

| EDDP-D3 Perchlorate | - | C₂₀H₂₁D₃N·ClO₄ | 377.87 | Deuterated pyrrolidine derivative | Opiate metabolite detection |

| (S)-Phenylephrine-d3 HCl | 1094089-46-9 | C₉H₁₂D₃NO₂·HCl | 225.24 | Deuterated α-adrenergic agonist | Quantitative bioanalysis, vasoconstriction studies |

Functional and Analytical Comparisons

Deuterated vs. Non-Deuterated Propylhexedrine

- Propylhexedrine Hydrochloride (non-deuterated): Used therapeutically as a decongestant. Its molecular weight and structure are identical to the deuterated form except for the absence of deuterium, which reduces its utility in mass spectrometry due to isotopic interference .

- This compound : The deuterium atoms improve chromatographic resolution and reduce matrix effects in LC-MS/MS, enabling precise quantification of propylhexedrine in biological matrices .

Comparison with Neuroactive Piperidine Derivatives

- However, its higher molecular weight (303.83 vs. 191.74) and structural complexity limit its use in isotopic labeling compared to dl-Propylhexedrine-d3 HCl .

Comparison with Catecholamines and Deuterated Metabolites

- Dopamine HCl : A neurotransmitter with a catecholamine backbone, structurally distinct from propylhexedrine. Its applications focus on cardiovascular and neurological therapies rather than analytical standardization .

- Ecgonine Methylester-D3 HCl: A deuterated cocaine metabolite used in forensic toxicology.

Comparison with EDDP-D3 Perchlorate

Chromatographic and Stability Data

- Analytical Performance :

- dl-Propylhexedrine-d3 HCl exhibits a retention time of 6.2 minutes in RP-HPLC under conditions similar to those used for amitriptyline hydrochloride (retention time: 7.5 minutes) .

- Resolution (R) : For related compounds like doxepin HCl, a resolution ≥1.5 is required between critical peaks, a benchmark also applicable to deuterated standards to ensure analytical accuracy .

- dl-Propylhexedrine-d3 HCl exhibits a retention time of 6.2 minutes in RP-HPLC under conditions similar to those used for amitriptyline hydrochloride (retention time: 7.5 minutes) .

Research Findings and Limitations

- Deuterium Effects : While deuterium labeling generally enhances analytical precision, its impact on metabolic stability (e.g., prolonged half-life) remains understudied for dl-Propylhexedrine-d3 HCl. Further in vivo studies are needed .

- Gaps in Literature : Structural and pharmacokinetic data for EDDP-D3 Perchlorate and 4-(Diphenylmethoxy)piperidine HCl are sparse, limiting direct comparative analyses .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dl-Propylhexedrine-d3 Hydrochloride in biological matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

- Column : C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

- Validation : Include parameters like linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and limit of detection (0.5 ng/mL) .

- Internal Standard : Deuterated analogs (e.g., dl-Propylhexedrine-d6) improve accuracy by correcting matrix effects .

Q. How can researchers ensure the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent degradation. For solutions, use pH 5–6 buffers (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles .

- Stability Testing : Conduct accelerated degradation studies under heat (40°C), light (UV exposure), and acidic/alkaline conditions to identify degradation products via HPLC .

Q. What synthetic strategies are effective for introducing deuterium labels into Propylhexedrine while minimizing isotopic dilution?

- Methodological Answer :

- Deuterium Exchange : Use catalytic deuteration (e.g., Pd/C or PtO2) under D₂ gas in deuterated solvents (e.g., D₂O or CD₃OD) to target specific hydrogen atoms.

- Purification : Employ preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers and confirm deuteration efficiency via NMR or high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding assays and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for factors like protein binding, metabolic clearance, and blood-brain barrier permeability.

- Controlled Experiments : Compare data from isolated receptor assays (e.g., α-adrenergic receptors) with microdialysis studies in animal models to assess tissue-specific bioavailability .

Q. What advanced chromatographic techniques are suitable for resolving stereoisomeric impurities in deuterated Propylhexedrine analogs?

- Methodological Answer :

- Chiral Resolution : Utilize ultra-high-performance supercritical fluid chromatography (UHPSFC) with chiral columns (e.g., Chiralpak IG-3) and CO₂/methanol mobile phases.

- Method Validation : Ensure resolution (R > 1.5) between dl-Propylhexedrine-d3 and its non-deuterated or enantiomeric impurities. Quantify impurities at <0.1% using area normalization .

Q. How can computational modeling predict the metabolic pathways of this compound to guide in vitro assays?

- Methodological Answer :

- In Silico Tools : Apply software like Schrödinger’s ADMET Predictor or CypReact to identify probable cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or β-hydroxylation).

- Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and use LC-MS/MS to detect predicted metabolites. Compare kinetic parameters (Km, Vmax) with non-deuterated analogs to assess isotope effects .

Methodological Challenges & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response contradictions in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and assess cooperativity.

- Bootstrap Analysis : Perform 10,000 resamplings to estimate confidence intervals and identify outliers in heterogenous datasets .

Q. How should researchers validate the isotopic purity of deuterated Propylhexedrine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.